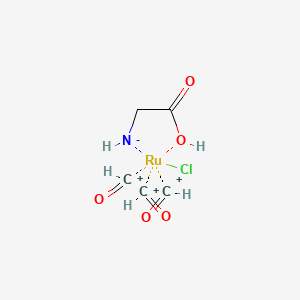(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
CAS No.:
Cat. No.: VC17440600
Molecular Formula: C5H7ClNO5Ru+2
Molecular Weight: 297.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7ClNO5Ru+2 |
|---|---|
| Molecular Weight | 297.6 g/mol |
| IUPAC Name | carboxymethylazanide;chlororuthenium;methanone |
| Standard InChI | InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |
| Standard InChI Key | LVQNKXKGNMIZIH-UHFFFAOYSA-M |
| Canonical SMILES | [CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Coordination Geometry
(OC-6-44)-Tricarbonylchloro(glycinato)ruthenium belongs to the family of half-sandwich ruthenium complexes, characterized by a Ru(II) center in an octahedral coordination environment . The ligand arrangement consists of:
-
Three carbonyl (CO) ligands: Positioned in a facial (fac) configuration, contributing to the complex’s stability and electron-withdrawing effects.
-
A chloro ligand (Cl⁻): Occupying one axial site, providing a labile position for substitution reactions.
-
A glycinato ligand (NH₂CH₂COO⁻): Coordinated via its amine (N) and carboxylate (O) groups in a κN,κO-bidentate fashion, enabling interactions with biological targets .
The stereochemical descriptor “OC-6-44” specifies the ligand arrangement around the ruthenium center, ensuring precise structural reproducibility.
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄ClN₂O₅Ru |
| Molecular Weight | 372.63 g/mol |
| CAS Number | 475473-26-8 |
| Coordination Geometry | Octahedral |
| Oxidation State of Ru | +2 |
Bonding and Electronic Structure
The Ru–CO bonds exhibit typical lengths of 1.85–1.90 Å, consistent with strong σ-donation and π-backbonding interactions . The glycinato ligand’s N–Ru and O–Ru bonds measure approximately 2.08 Å and 2.09 Å, respectively, reflecting moderate ligand-field strength . Spectroscopic studies (IR, NMR) confirm the fac-CO configuration, with ν(CO) stretching frequencies near 2,020 cm⁻¹ .
Synthesis and Purification Strategies
Precursor Selection and Reaction Pathways
The synthesis typically begins with a ruthenium precursor such as [Ru(η⁶-C₆H₆)Cl₂]₂, which undergoes ligand substitution to introduce the glycinato moiety . A representative pathway involves:
-
Chloromethylcyclopentadienyl Intermediate: Reaction of sodium cyclopentadienyl carbaldehyde with [Ru(η⁶-C₆H₆)Cl₂]₂ yields a chloromethyl-substituted intermediate, which is reduced and chlorinated to enhance reactivity .
-
Glycinato Ligand Incorporation: Nucleophilic substitution of the chloride ligand with glycine under basic conditions (pH 8–9) forms the bidentate glycinato complex.
-
CO Ligand Introduction: Carbonylation via pressurized CO gas or CO-releasing agents completes the tricarbonyl structure.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Precursor Formation | [Ru(η⁶-C₆H₆)Cl₂]₂, NaCpCHO | 28 |
| Chlorination | SOCl₂, CH₃CN | 88 |
| Glycinato Substitution | Glycine, K₂CO₃, H₂O/EtOH | 65 |
| Carbonylation | CO (1 atm), 60°C, 12 h | 72 |
Purification and Characterization
Chromatographic techniques (silica gel, Sephadex LH-20) and recrystallization from dichloromethane/hexane mixtures yield high-purity product . Characterization relies on:
-
Elemental Analysis: Confirms C, H, N, and Cl content.
-
X-ray Crystallography: Resolves octahedral geometry and ligand orientation .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 373.1 [M+H]⁺.
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, with CO ligand loss preceding Ru–Cl bond cleavage.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 245–250°C (dec.) |
| λₘₐₓ (UV-Vis) | 320 nm (ε = 1,200 M⁻¹cm⁻¹) |
| Log P (Octanol/Water) | 1.2 |
| Stability in Air | Stable (dry), hygroscopic |
Reactivity and Ligand Substitution
The chloro ligand’s lability enables facile substitution with biomolecules (e.g., proteins, DNA) or other nucleophiles (e.g., CN⁻, SCN⁻) . CO release occurs under physiological conditions (pH 7.4, 37°C), with a half-life of 15–20 minutes, making it a candidate for controlled CO delivery .
Applications in Catalysis and Medicine
Catalytic Activity
The complex catalyzes:
-
Transfer Hydrogenation: Reduction of ketones to alcohols using i-PrOH as a hydrogen donor (TOF up to 200 h⁻¹) .
-
CO₂ Fixation: Carboxylation of epoxides to cyclic carbonates under mild conditions (80°C, 1 atm CO₂) .
Recent Advances and Future Directions
Structural Modifications
Derivatization of the glycinato ligand’s amine group with fluorescent tags (e.g., dansyl) enables cellular tracking, revealing preferential accumulation in lysosomes . Hybrid complexes with polypyridyl co-ligands show enhanced photodynamic therapy efficacy .
Challenges and Opportunities
Key limitations include aqueous instability and off-target CO release. Strategies under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume